N-amino-N-methylmorpholinium iodide

Description

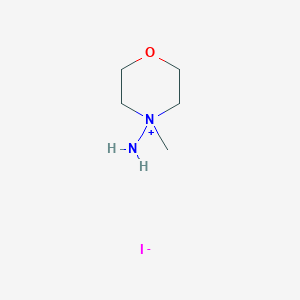

N-amino-N-methylmorpholinium iodide is a quaternary ammonium iodide derivative characterized by a morpholinium core substituted with amino and methyl groups. Below, we compare its inferred characteristics with those of structurally or functionally similar iodides, leveraging available research on synthesis, physical properties, and applications.

Properties

CAS No. |

60023-25-8 |

|---|---|

Molecular Formula |

C5H13IN2O |

Molecular Weight |

244.07 g/mol |

IUPAC Name |

4-methylmorpholin-4-ium-4-amine;iodide |

InChI |

InChI=1S/C5H13N2O.HI/c1-7(6)2-4-8-5-3-7;/h2-6H2,1H3;1H/q+1;/p-1 |

InChI Key |

GNSAJFKLUUCEEO-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCOCC1)N.[I-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Dimethylsulphonium Iodide

- Structure : A sulfonium salt with two methyl groups and an iodide counterion.

- Physical Properties : Melting point of 165°C .

- Applications : Exhibits high antimicrobial activity against Staphylococcus aureus, making it a candidate for antibiotic development .

- Comparison: Unlike N-amino-N-methylmorpholinium iodide, dimethylsulphonium iodide lacks a heterocyclic ring system. The morpholinium core in the former may enhance solubility in polar solvents, while the sulfonium group in the latter contributes to its thermal stability.

Schiff Base Iodide Ion Conductors

- Structure : Typically feature imine ligands (e.g., –N=CH–) paired with iodide ions.

- Physical Properties : High ionic conductivity (>10⁻³ S/cm) due to mobile iodide ions .

- Applications : Used in solid-state electrolytes for batteries and sensors.

- Comparison: The rigid, aromatic Schiff base ligands contrast with the flexible morpholinium ring.

Benzoimidazolium Iodide (Compound 11)

- Structure : A benzoimidazole-derived quaternary ammonium iodide.

- Synthesis : Prepared via alkylation with methyl iodide in DMF at room temperature for 24 hours .

- Comparison : Both compounds involve quaternary ammonium iodides, but the benzoimidazolium structure offers aromaticity, which may reduce solubility compared to the oxygen-containing morpholinium ring.

Indolyl-Containing Quaternary Ammonium Iodide (Compound 10)

- Structure : Features an indole moiety and a dimethylbutanaminium group.

- Physical Properties: Melting point of 121.4–125.8°C; synthesized using methyl iodide and K₂CO₃ in methanol .

- Applications : Likely used in pharmaceutical contexts due to its indole group, a common motif in bioactive molecules.

Comparative Data Table

*Hypothesized properties based on structural analogs.

Key Research Findings

Synthetic Routes: Alkylation with methyl iodide is a common method for quaternary ammonium iodide synthesis (e.g., Compounds 10 and 11) . This compound likely follows a similar pathway. Reaction conditions (solvent, temperature, catalyst) significantly impact purity and yield. For example, Compound 10 required 48 hours in methanol with K₂CO₃ , whereas Compound 11 used DMF for 24 hours .

Thermal Stability :

- Melting points of similar iodides range from 121°C to 165°C . The morpholinium core may lower the melting point compared to rigid aromatic systems (e.g., Schiff bases) but increase it relative to aliphatic sulfonium salts.

Functional Performance: Antimicrobial Activity: Dimethylsulphonium iodide’s efficacy against S. aureus suggests that quaternary ammonium iodides with polar groups could share this trait . Ionic Conductivity: Schiff base iodides achieve conductivities >10⁻³ S/cm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.